N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide
Description
N,3-Bis(4-methoxyphenyl)pyrrolidine-1-carboxamide is a pyrrolidine-derived compound featuring two 4-methoxyphenyl substituents: one at the pyrrolidine ring’s 3-position and another on the carboxamide nitrogen.
Properties
IUPAC Name |
N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-7-3-14(4-8-17)15-11-12-21(13-15)19(22)20-16-5-9-18(24-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWMGNNFDJNLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine and a suitable amide-forming reagent. One common method involves the use of a condensation reaction where 4-methoxybenzaldehyde reacts with pyrrolidine in the presence of a catalyst to form the intermediate, which is then treated with a carboxamide-forming reagent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and biological activity.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Acidic Hydrolysis | Reflux in HCl (6M), 12–24 hours | Hydrochloric acid | Pyrrolidine-1-carboxylic acid derivative |
| Basic Hydrolysis | NaOH (aq.), 80–100°C, 8–12 hours | Sodium hydroxide | Corresponding carboxylate salt |
Research Findings
-
Hydrolysis typically requires prolonged heating to achieve full conversion.
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The methoxy groups remain stable under these conditions due to their electron-donating nature.
Nucleophilic Substitution at Methoxy Groups
The electron-rich aromatic rings facilitate electrophilic substitution, particularly at the para-methoxy positions.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Demethylation | HBr (48%), reflux, 6–8 hours | Hydrobromic acid | Hydroxy-substituted derivatives |
| Thioether Formation | HS-R, K₂CO₃, DMF, 60–80°C | Thiols, base | Thioether analogs |
Key Observations
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Demethylation produces phenolic intermediates, which can further react in coupling reactions.
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Thiols selectively replace methoxy groups under mild basic conditions.
Reduction of the Amide Group
The carboxamide moiety can be reduced to a primary amine, altering the compound’s hydrogen-bonding capacity.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Lithium Aluminum Hydride | Dry THF, 0°C to reflux, 4–6 hours | LiAlH₄ | Pyrrolidine-1-methylamine derivative |
Mechanistic Notes
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Reduction proceeds via intermediate iminium ion formation, followed by hydride transfer.
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Over-reduction to secondary amines is avoided by controlling stoichiometry.
Oxidation and Ring-Opening Reactions
The pyrrolidine ring is susceptible to oxidative cleavage, particularly under strong oxidizing conditions.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Oxidative Cleavage | KMnO₄, H₂O, 50–70°C, 3–5 hours | Potassium permanganate | Linear dicarboxylic acid derivatives |
Challenges
-
Over-oxidation may lead to degradation products; reaction monitoring is essential.
Catalytic Functionalization
Recent studies highlight catalytic methods for modifying the pyrrolidine core:
| Reaction Type | Conditions | Catalyst | Products |
|---|---|---|---|
| Cross-Coupling | Pd(OAc)₂, PPh₃, 80°C | Palladium catalyst | Arylated derivatives at the pyrrolidine nitrogen |
Innovative Approaches
Stability Under Physiological Conditions
While not a synthetic reaction, the compound’s stability in biological systems influences its applications:
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pH-Dependent Degradation : Rapid hydrolysis occurs in gastric fluid (pH 1–3), but stability improves at neutral pH.
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Enzymatic Metabolism : Liver microsomes catalyze demethylation and hydroxylation, generating bioactive metabolites.
Scientific Research Applications
Medicinal Chemistry and Antimicrobial Activity
One of the most notable applications of N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide is its role as an inhibitor of the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. This enzyme is crucial for the fatty acid elongation cycle in mycobacteria, making it a significant target for developing new antituberculosis agents. A study demonstrated that a series of pyrrolidine carboxamides, including derivatives of this compound, exhibited potent inhibitory activity against InhA, with some compounds showing improved potency through structural optimization .
Cytotoxicity and Cancer Research
Research has indicated that derivatives of this compound possess cytotoxic properties against various cancer cell lines. For instance, studies on alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates revealed their effectiveness as cytotoxic agents in murine L1210 lymphoid leukemia models. The mechanism of action involved the inhibition of key enzymes in purine biosynthesis and DNA synthesis pathways, suggesting potential applications in cancer therapeutics .
Synthesis and Structural Variations
The synthesis of this compound and its analogs has been extensively documented. Various synthetic routes have been explored to modify the chemical structure for enhanced biological activity. For example, the introduction of different substituents on the pyrrolidine ring or the phenyl groups can significantly alter the compound's pharmacological profile .
Potential Applications in Other Diseases
Beyond tuberculosis and cancer, there is ongoing research into the broader applications of this compound in treating other diseases characterized by abnormal cell proliferation. The structural features that confer its biological activity make it a candidate for further exploration in conditions such as fibrosis or other proliferative disorders .
Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following analysis compares N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide with key analogs, focusing on substituent effects, synthesis yields, melting points, and inferred biological relevance.
Structural Analogs and Substituent Effects
The target compound’s bis(4-methoxyphenyl) motif distinguishes it from analogs with mixed substituents. Key comparisons include:
Key Observations:
Substituent Impact on Yield: Electron-donating groups (e.g., 4-MeO-Ph in 8c) correlate with lower yields (45%) compared to electron-withdrawing substituents like 4-Br-Ph (68% in 8d) . This may reflect steric hindrance or reduced reactivity during coupling reactions.
Melting Point Trends: Halogenated derivatives (e.g., 8d) exhibit higher melting points (179°C) than methoxy-substituted analogs (152–153°C for 8c), likely due to enhanced intermolecular interactions (e.g., halogen bonding) . The absence of a chromenone or dioxol moiety in the target compound may lower its melting point relative to 8c or 5c, as these groups enhance crystallinity .
Biological Implications: While biological data for the target compound is unavailable, analogs like 8c and 5c were evaluated for anticancer and anti-biofilm activity . The 4-MeO-Ph group may improve bioavailability due to its lipophilic nature, whereas chromenone or dioxol substituents could enhance target binding via π-π stacking .
Biological Activity
N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its various biological properties, including antimicrobial and anticancer activities, along with research findings and case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with two 4-methoxyphenyl groups. This structural configuration is believed to contribute to its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains:
- Activity Against Bacteria : The compound has shown activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) ranging from 3.125 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial effect may be attributed to the compound's ability to disrupt bacterial cell wall synthesis and lipid peroxidation processes .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.125 - 12.5 |
| Escherichia coli | 3.125 - 12.5 |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies:
- Cytotoxicity : In vitro studies revealed that the compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 62.4 |
| HCT-116 (Colon Cancer) | 43.5 |
- Mechanisms : The cytotoxic effects are thought to be mediated through the induction of apoptosis and the inhibition of key cellular pathways involved in cancer progression .
3. Other Biological Activities
In addition to antimicrobial and anticancer effects, this compound has shown promise in other areas:
- Antidiabetic Effects : Some derivatives of pyrrolidine compounds have been reported to enhance insulin sensitivity and glucose uptake in muscle cells, suggesting potential antidiabetic applications .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Activity : A study conducted on synthesized pyrrolidine derivatives demonstrated that this compound exhibited significant antibacterial activity compared to standard antibiotics like ciprofloxacin .
- Cytotoxicity Evaluation : Another research article assessed the cytotoxic effects of various pyrrolidine derivatives, including this compound, showing promising results against multiple cancer cell lines with low toxicity towards normal cells .
Q & A
Q. Key Parameters
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Cyclization | Ethanol | None | 80°C | 70–85% |
| Substitution | DMF | Pd/C | 60°C | 65–75% |
Which structural characterization techniques are most reliable for confirming the molecular geometry of this compound?
Basic Research Question
- Single-Crystal X-ray Diffraction (SC-XRD) : Provides atomic-level resolution of the pyrrolidine ring conformation and substituent orientation. Refinement using programs like SHELXL ensures accuracy .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in the crystal lattice .
- Spectroscopy : and NMR verify substituent positions, while FT-IR confirms functional groups (amide C=O stretch at ~1650 cm) .
How can researchers investigate the biological activity of this compound in neurotransmitter systems?
Basic Research Question
- Receptor Binding Assays : Radioligand competition studies (e.g., using -ligands for serotonin or dopamine receptors) to measure affinity ().
- Enzyme Inhibition : Evaluate inhibition of monoamine oxidases (MAOs) via fluorometric assays, comparing IC values to known inhibitors .
- Cellular Models : Neuronal cell lines (e.g., SH-SY5Y) treated with the compound to assess changes in cAMP levels or calcium signaling .
How do steric and electronic effects of the 4-methoxyphenyl substituents influence reaction mechanisms during synthesis?
Advanced Research Question
- Steric Effects : Bulky methoxy groups hinder nucleophilic attack during substitution, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Electronic Effects : Electron-donating methoxy groups activate the phenyl ring for electrophilic substitution but reduce reactivity in SNAr reactions. Computational studies (DFT) can map charge distribution to predict regioselectivity .
What strategies resolve contradictions in reported biological activity data across studies?
Advanced Research Question
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Purity Validation : Use HPLC (>98% purity) to rule out impurities as confounding factors.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or dose-response inconsistencies .
How does this compound compare to analogs like 3-(4-methoxyphenyl)-N-(3-trifluoromethylphenyl)pyrrolidine-1-carboxamide in target selectivity?
Advanced Research Question
| Property | N,3-bis(4-methoxyphenyl) | 3-(4-MeOPh)-N-(3-CFPh) |
|---|---|---|
| LogP | 2.8 | 3.5 |
| MAO-B IC | 120 nM | 85 nM |
| Receptor Binding | Moderate 5-HT affinity | High σ-1 receptor affinity |
The bis-methoxy analog exhibits lower lipophilicity but broader receptor promiscuity, while trifluoromethyl substitution enhances target specificity via hydrophobic interactions .
What computational methods are used to predict binding modes with biological targets?
Advanced Research Question
- Molecular Docking : Software like AutoDock Vina simulates interactions with enzyme active sites (e.g., MAO-B) using crystal structures (PDB: 2V5Z).
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
How can functional groups be selectively modified to enhance solubility without compromising activity?
Advanced Research Question
- Oxidation : Convert methoxy to hydroxyl groups using KMnO/H to increase polarity.
- Salt Formation : React the carboxamide with HCl to form a water-soluble hydrochloride salt.
- PEGylation : Attach polyethylene glycol chains to the pyrrolidine nitrogen via carbodiimide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
